molecular formula C21H23N3O5S B1226244 N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide

N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide

Cat. No. B1226244
M. Wt: 429.5 g/mol
InChI Key: HCHQMTSFRNJTLA-UHFFFAOYSA-N
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Description

N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide is a member of benzamides.

Scientific Research Applications

Enzyme Inhibition Studies

N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide has been explored in the context of enzyme inhibition. For instance, studies on sulfonamide inhibitors, including similar compounds, have shown inhibitory effects on carbonic anhydrase isoenzymes. These inhibitors exhibited nanomolar half maximal inhibitory concentration (IC50) values, indicating their potency in inhibiting different carbonic anhydrase isoenzymes (Supuran et al., 2013).

Synthesis and Structural Analysis

The synthesis and molecular structure of compounds closely related to N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide have been a subject of research. For example, compounds like 4-Sulfamoyl-N-(3-morpholinopropyl) benzamide have been synthesized and their X-ray molecular structures determined. This research contributes to understanding the structural properties of such compounds and their potential applications in scientific research (Remko et al., 2010).

Electrophoretic Separation Studies

Research has also been conducted on the electrophoretic separation of compounds structurally similar to N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide. These studies are important for understanding the analytical aspects of such compounds, providing insights into their separation and identification, which is crucial in drug development and quality control (Ye et al., 2012).

Crystallographic Studies

The benzamide molecule of compounds similar to N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide has been studied using crystallography. These studies provide valuable information on the molecular conformation and hydrogen bonding patterns, which are essential for understanding the pharmacodynamics and pharmacokinetics of such compounds (Pang et al., 2006).

Synthesis and Bioactivity Screening

Compounds like N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide have also been synthesized and evaluated for their bioactivity. The process involves the synthesis of pyrimidone derivatives and subsequent screening for various biological activities, indicating their potential in drug development and medicinal chemistry (Shah et al., 2019).

properties

Product Name

N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylsulfonylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide

InChI

InChI=1S/C21H23N3O5S/c25-20-5-2-10-24(20)18-8-6-16(7-9-18)21(26)22-17-3-1-4-19(15-17)30(27,28)23-11-13-29-14-12-23/h1,3-4,6-9,15H,2,5,10-14H2,(H,22,26)

InChI Key

HCHQMTSFRNJTLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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